Apatinib

Vue d'ensemble

Description

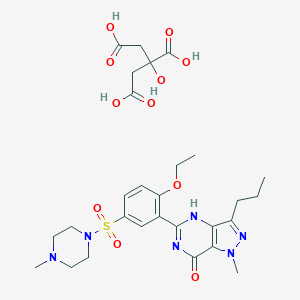

- Sa structure est constituée d'une tête hydrophile (contenant un groupe choline) et d'une queue hydrophobe.

- Le composé est un élément essentiel des membranes biologiques, contribuant à leur stabilité et à leur fonction.

- L'ÉLAIDYLPHOSPHOCHOLINE est facilement extraite de diverses sources, notamment les jaunes d'œufs et le soja .

ÉLAIDYLPHOSPHOCHOLINE: est un composé phospholipidique.

Applications De Recherche Scientifique

Chemistry: ELAIDYLPHOSPHOCHOLINE serves as a model compound for studying phospholipid behavior and interactions.

Biology: It plays a crucial role in cell membrane structure, fluidity, and signaling.

Medicine: Research explores its implications in lipid metabolism, cell signaling, and disease states.

Industry: Applications include drug delivery systems, liposomal formulations, and cosmetic products.

Mécanisme D'action

Target of Action

Apatinib is a potent, orally administered, highly selective tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptor-2 (VEGFR-2) . By inhibiting endothelial cell proliferation, it suppresses tumor growth .

Mode of Action

This compound works by binding to and inhibiting VEGFR-2, thereby preventing the phosphorylation of VEGFR-2 and blocking its downstream targets such as PI3K/mTOR/AKT, MAPK/ ERK and FAK/STAT3 . This inhibition of VEGFR-2 leads to a decrease in tumor microvascular density and promotes cell apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the VEGF-mediated endothelial cell migration and proliferation, thus blocking new blood vessel formation in tumor tissue . This compound also suppresses the VEGFR2/STAT3/PD-L1 and ROS/Nrf2/p62 signaling pathways , leading to the autophagic and apoptotic cell death in cancer cells .

Result of Action

This compound has been shown to inhibit cell proliferation and promote apoptosis in cancer cells . It also induces cell cycle arrest and suppresses the malignant and stem-like features of cancer cells . Furthermore, this compound downregulates PD-L1 and c-Myc in cancer cells through the VEGFR2/STAT3 pathway .

Analyse Biochimique

Biochemical Properties

Apatinib is a highly selective and potent tyrosine kinase inhibitor that blocks angiogenesis by targeting VEGFR2 . It binds to the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding . In humans, oral this compound undergoes extensive metabolism to nine major metabolites, most of which are pharmacologically inactive, with the parent drug being the major contributor to its pharmacological activity .

Cellular Effects

This compound has been shown to significantly inhibit cell growth and promote apoptosis in both B and T lineage cell lines in a dose- and time-dependent manner . It has also shown cytotoxic activity against primary adult acute lymphoblastic leukemia (ALL) cells while sparing their normal counterparts in vitro . This compound has been found to suppress the proliferation rates, cell cycle, cell apoptosis, and cell migration on cancer cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting VEGF-mediated endothelial cell migration and proliferation, thus blocking new blood vessel formation in tumor tissue . This inhibition of VEGFR2 and its downstream signaling cascades, including the PI3K, MAPK, and STAT3 pathways, is closely associated with the cytotoxicity of this compound .

Temporal Effects in Laboratory Settings

In clinical trials, oral this compound significantly prolonged median progression-free survival (PFS) and overall survival (OS) compared with placebo in patients with advanced or metastatic gastric cancer . The median PFS was 2.7 months, and the median OS was 5.8 months .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress tumor growth and progression . The combined administration of this compound and anti-PD-1 antibody into tumor-bearing mice generated potent immune responses resulting in a remarkable reduction of tumor growth .

Metabolic Pathways

This compound is metabolized primarily by CYP3A4/5 and, to a lesser extent, by CYP2D6, CYP2C9, and CYP2E1 . UGT2B7 is the main enzyme responsible for its metabolism . This compound also repressed the expression of GLS1, the initial and rate-limiting enzyme of glutamine catabolism .

Transport and Distribution

This compound is an orally bioavailable agent . In vitro, this compound has been shown to inhibit the drug transport function of the ABCB1 transporter cassette and increase the intracellular concentration of substrate chemotherapy drugs in ABCB1-overexpressing multidrug-resistant leukemia cells .

Méthodes De Préparation

Voies de synthèse: Bien que les voies de synthèse spécifiques de l'ÉLAIDYLPHOSPHOCHOLINE ne soient pas largement documentées, elle peut être synthétisée par des réactions chimiques impliquant des phospholipides et des dérivés de choline.

Production industrielle:

Analyse Des Réactions Chimiques

Réactions: L'ÉLAIDYLPHOSPHOCHOLINE peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants: Les réactifs et les conditions spécifiques dépendent des modifications souhaitées. Par exemple

Principaux produits: Les produits formés dépendent des conditions de réaction spécifiques et des matières premières de départ.

Applications de la recherche scientifique

Chimie: L'ÉLAIDYLPHOSPHOCHOLINE sert de composé modèle pour l'étude du comportement et des interactions des phospholipides.

Biologie: Elle joue un rôle crucial dans la structure, la fluidité et la signalisation des membranes cellulaires.

Médecine: La recherche explore ses implications dans le métabolisme lipidique, la signalisation cellulaire et les états pathologiques.

Industrie: Les applications comprennent les systèmes de libération de médicaments, les formulations liposomales et les produits cosmétiques.

Mécanisme d'action

- Les effets de l'ÉLAIDYLPHOSPHOCHOLINE sont liés à son rôle dans les membranes cellulaires.

- Elle interagit avec les protéines membranaires, influençant les processus cellulaires tels que la transduction du signal, le transport et l'activité enzymatique.

- Les cibles moléculaires et les voies spécifiques varient en fonction du contexte.

Comparaison Avec Des Composés Similaires

- L'ÉLAIDYLPHOSPHOCHOLINE est unique en raison de sa chaîne d'acide gras spécifique (un groupe octadécényle) et de la présence d'un groupe tête choline.

- Des composés similaires comprennent d'autres phospholipides comme la phosphatidylcholine, la phosphatidyléthanolamine et la sphingomyéline.

Propriétés

IUPAC Name |

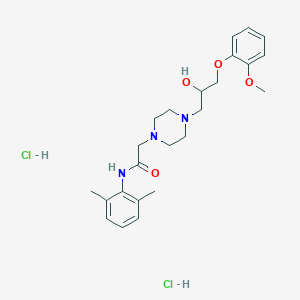

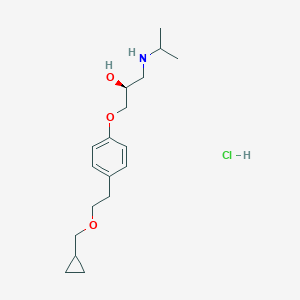

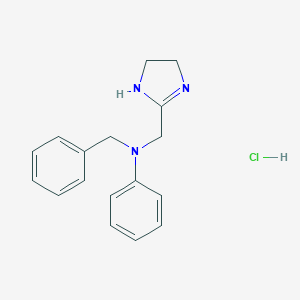

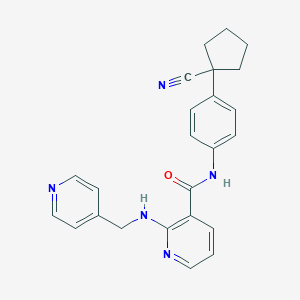

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEWQEMJFLWMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024366 | |

| Record name | Rivoceranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811803-05-1 | |

| Record name | N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811803-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apatinib free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivoceranib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rivoceranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVOCERANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.